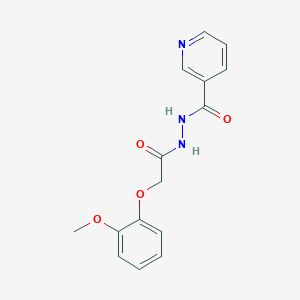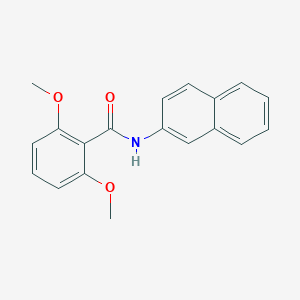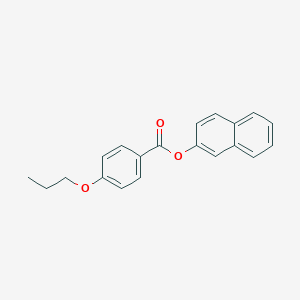![molecular formula C27H24N2O3 B397607 N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE](/img/structure/B397607.png)
N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE is a complex organic compound with the molecular formula C27H24N2O3 and a molecular weight of 424.49106 g/mol . This compound is characterized by its unique structure, which includes a naphthylamino group, a carbonyl group, and a propoxybenzamide group.
Vorbereitungsmethoden
The synthesis of N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-{4-[(NAPHTHALEN-1-YL)CARBAMOYL]PHENYL}-3-PROPOXYBENZAMIDE can be compared with other similar compounds, such as:
N-{4-[(1-naphthylamino)carbonyl]phenyl}-3-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
N-{4-[(1-naphthylamino)carbonyl]phenyl}-3-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.
Eigenschaften
Molekularformel |
C27H24N2O3 |
|---|---|
Molekulargewicht |
424.5g/mol |
IUPAC-Name |
N-[4-(naphthalen-1-ylcarbamoyl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C27H24N2O3/c1-2-17-32-23-10-5-9-21(18-23)27(31)28-22-15-13-20(14-16-22)26(30)29-25-12-6-8-19-7-3-4-11-24(19)25/h3-16,18H,2,17H2,1H3,(H,28,31)(H,29,30) |
InChI-Schlüssel |
NJEWHMLPBWPFHM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B397524.png)
![[[Amino(pyridin-2-yl)methylidene]amino] 2-(3-methoxyphenoxy)acetate](/img/structure/B397529.png)
![3-[1-(4-Chlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B397530.png)
![3-[1-(2-Chlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B397532.png)
![3,5-bisnitro-N-[2-(4-methyl-1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B397533.png)

![Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B397538.png)


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B397542.png)

![Methyl 2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B397545.png)
![2-{2-[(2-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B397546.png)
![1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B397547.png)
